5-Chloro-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole
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Overview
Description
5-Chloro-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole is a heterocyclic compound that features both indole and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole typically involves the condensation of an indole derivative with a pyrazole precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
5-Chloro-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole: Lacks the chloro substituent.
5-Bromo-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole: Contains a bromine atom instead of chlorine.
5-Methyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole: Contains a methyl group instead of chlorine.
Uniqueness
5-Chloro-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole is unique due to the presence of the chloro substituent, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where the chloro group plays a crucial role.
Properties
CAS No. |
827316-60-9 |
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Molecular Formula |
C11H8ClN3 |
Molecular Weight |
217.65 g/mol |
IUPAC Name |
5-chloro-2-(1H-pyrazol-5-yl)-1H-indole |
InChI |
InChI=1S/C11H8ClN3/c12-8-1-2-9-7(5-8)6-11(14-9)10-3-4-13-15-10/h1-6,14H,(H,13,15) |
InChI Key |
PFVIIRHRUKDTDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)C3=CC=NN3 |
Origin of Product |
United States |
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